molecular formula C18H29N3O B14314974 Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- CAS No. 111982-35-5

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)-

Katalognummer: B14314974
CAS-Nummer: 111982-35-5
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: DBMUMGLCCCOOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is a complex organic compound with the molecular formula C18H29N3O . This compound features a phenol group substituted with amino and piperidinylmethyl groups, making it a unique structure in the realm of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution, where a phenol derivative undergoes substitution reactions with piperidine derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the piperidinylmethyl groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is unique due to the presence of both amino and piperidinylmethyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

111982-35-5

Molekularformel

C18H29N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-amino-2,6-bis(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C18H29N3O/c19-17-11-15(13-20-7-3-1-4-8-20)18(22)16(12-17)14-21-9-5-2-6-10-21/h11-12,22H,1-10,13-14,19H2

InChI-Schlüssel

DBMUMGLCCCOOLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.